3-(Dimethylamino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a dimethylamino group at the third position of the quinazolinone ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets can catalyze the reaction in an aqueous medium at room temperature . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-(Dimethylamino)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the dimethylamino group.
2,3-Dihydroquinazolin-4(3H)-one: A reduced form of quinazolinone.
4(3H)-Quinazolinone derivatives: Compounds with various substituents at different positions on the quinazolinone ring.
Uniqueness
3-(Dimethylamino)quinazolin-4(3H)-one is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and biological activity. This modification allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
5958-17-8 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(dimethylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-12(2)13-7-11-9-6-4-3-5-8(9)10(13)14/h3-7H,1-2H3 |
InChI Key |
AMLUODJNHVKYRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.